

Solubility of (5-Amino-2-methylphenyl)methanol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: (5-Amino-2-methylphenyl)methanol

Cat. No.: B1267788

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Abstract

This technical guide addresses the solubility of **(5-Amino-2-methylphenyl)methanol**, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of its predicted qualitative solubility based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility in a range of common organic solvents is presented to enable researchers to generate precise and reproducible data. This guide also includes a visualization of the logical workflow for a known synthetic application of this compound, providing context for its importance in chemical synthesis.

Introduction

(5-Amino-2-methylphenyl)methanol (CAS No. 111437-10-6) is an aromatic amine containing both a primary amino group and a primary alcohol functional group. This bifunctional nature makes it a versatile building block in organic synthesis. A notable application is its role as an intermediate in the synthesis of riboflavin analogs, such as roseoflavin. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, including reaction setup, purification, and formulation. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product.

This guide aims to provide a foundational understanding of the solubility characteristics of **(5-Amino-2-methylphenyl)methanol** and to equip researchers with the methodology to determine these properties accurately.

Predicted Solubility Profile

While specific quantitative data is not readily available, the solubility of **(5-Amino-2-methylphenyl)methanol** can be predicted based on the principle of "like dissolves like."^{[1][2][3]} The molecule possesses a polar amino (-NH₂) and hydroxyl (-OH) group, capable of forming hydrogen bonds, and a less polar substituted benzene ring.^{[1][2][4][5]} This amphiphilic character suggests it will exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of **(5-Amino-2-methylphenyl)methanol** in Common Organic Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules. [2] [4]
Polar Aprotic	Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to High	The polar nature of these solvents will interact favorably with the polar functional groups of the solute. Solubility is expected to be good in solvents like DMSO and DMF.
Nonpolar	Hexane, Toluene	Low	The nonpolar nature of these solvents will not effectively solvate the polar amino and hydroxyl groups of the compound. [1] [2] [3]
Halogenated	Dichloromethane	Moderate	Dichloromethane has a moderate polarity and can act as a hydrogen bond acceptor, leading to some degree of solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of **(5-Amino-2-methylphenyl)methanol**. This method is a standard and reliable approach for generating quantitative solubility data.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Apparatus

- **(5-Amino-2-methylphenyl)methanol** (purity >98%)
- Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene
- Analytical balance (readability ± 0.1 mg)
- Thermostatic shaker or water bath
- Centrifuge
- Vials with screw caps (e.g., 10 mL)
- Volumetric flasks and pipettes
- Drying oven
- Filtration apparatus (e.g., syringe filters, 0.45 μm)

Experimental Procedure

- **Sample Preparation:** Accurately weigh an excess amount of **(5-Amino-2-methylphenyl)methanol** and place it into a series of vials.
- **Solvent Addition:** Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
- **Equilibration:** Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any

undissolved solid particles.

- **Solvent Evaporation:** Transfer the filtered solution to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
- **Mass Determination:** Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

Data Analysis and Calculation

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

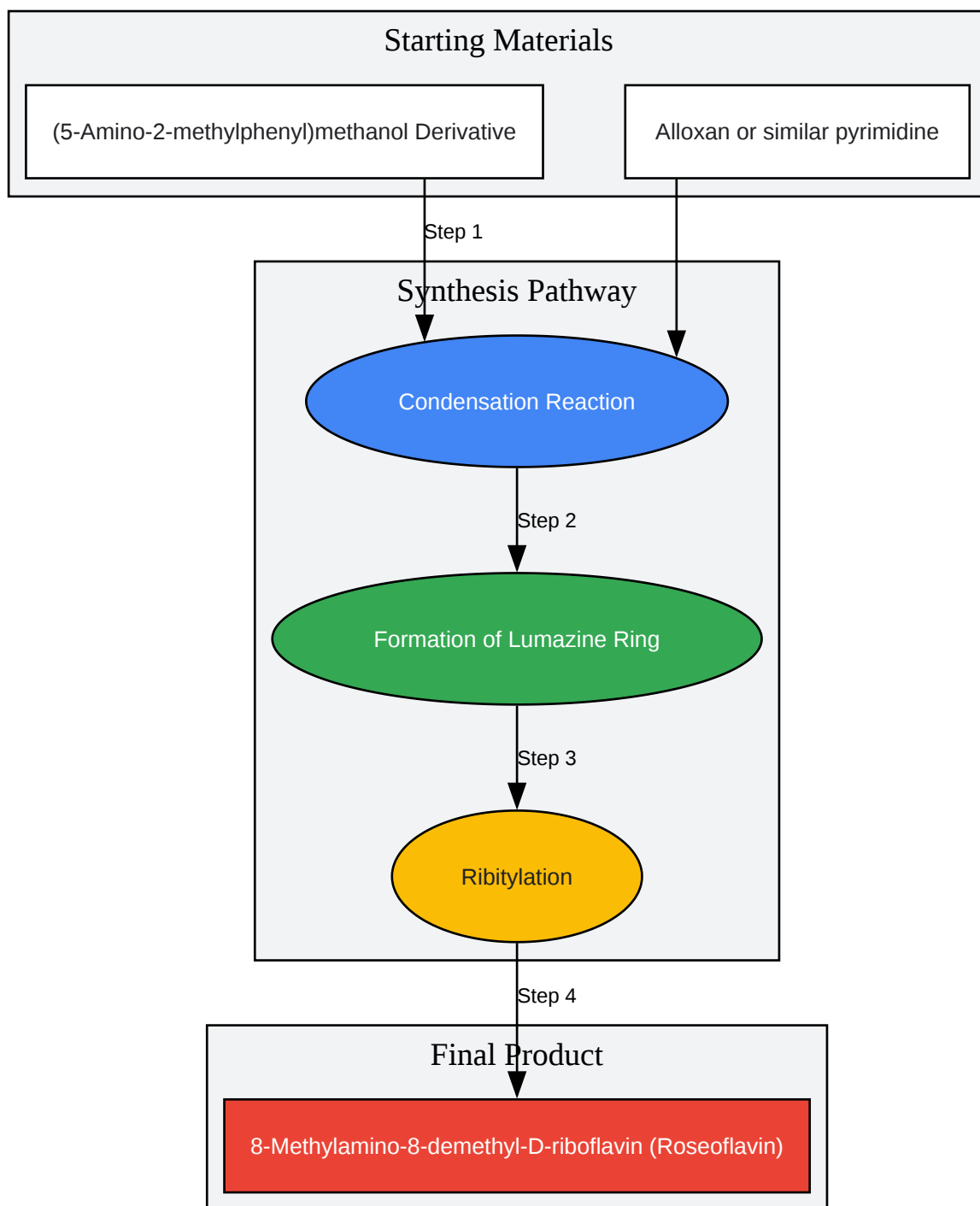
$$S \text{ (g/100 mL)} = ((m_{\text{final}} - m_{\text{initial}}) / V) * 100$$

Where:

- m_{final} is the final mass of the vial with the dried solute.
- m_{initial} is the initial mass of the empty vial.
- V is the volume of the filtered supernatant.

Visualization of a Synthetic Application

(5-Amino-2-methylphenyl)methanol is a precursor in the synthesis of riboflavin analogs. The following diagram illustrates a logical workflow for the synthesis of Roseoflavin from an 8-amino-8-demethyl-D-riboflavin intermediate, a process in which a methylated aminophenyl group, similar to that in the title compound, is key.^[9]



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